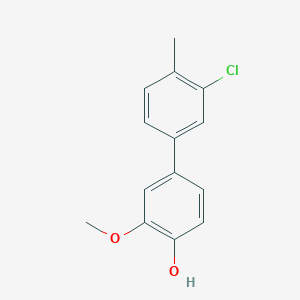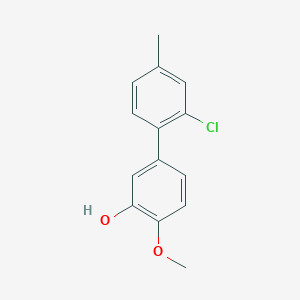
4-(4-Chloro-2-methylphenyl)-2-methoxyphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Chloro-2-methylphenyl)-2-methoxyphenol, 95% (4-CMP-2-MP) is a compound belonging to the class of phenols, which is a group of aromatic organic compounds containing a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. 4-CMP-2-MP is a versatile compound used in many scientific research applications due to its unique properties.
Mecanismo De Acción
The mechanism of action of 4-(4-Chloro-2-methylphenyl)-2-methoxyphenol, 95% is not yet fully understood. It is known to interact with various enzymes, receptors, and other proteins in the body. It is thought to act as an inhibitor of certain enzymes, which in turn can affect the metabolism of drugs, hormones, and other molecules. It is also thought to interact with certain receptors, which can affect the binding of other molecules to these receptors.
Biochemical and Physiological Effects
4-(4-Chloro-2-methylphenyl)-2-methoxyphenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, which can affect the metabolism of drugs and hormones. It has also been shown to interact with certain receptors, which can affect the binding of other molecules to these receptors. In addition, it has been shown to have an effect on the structure and function of proteins and nucleic acids.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(4-Chloro-2-methylphenyl)-2-methoxyphenol, 95% has several advantages for laboratory experiments. It is a relatively inexpensive compound that is easy to synthesize and purify. It is also a versatile compound that can be used in a variety of applications. However, there are some limitations to its use in laboratory experiments. It is a relatively unstable compound and can degrade over time, so it must be stored properly to maintain its integrity. In addition, it can be toxic in high concentrations, so it must be handled with care.
Direcciones Futuras
There are several possible future directions for the use of 4-(4-Chloro-2-methylphenyl)-2-methoxyphenol, 95%. One possibility is to further explore its mechanism of action and its effects on biochemical and physiological processes. Another possibility is to study its potential use in drug synthesis and development. Additionally, it could be used to study the structure and function of proteins and nucleic acids. Finally, it could be used to study the inhibition of certain enzymes and the binding of other molecules to receptors.
Métodos De Síntesis
4-(4-Chloro-2-methylphenyl)-2-methoxyphenol, 95% can be synthesized from the reaction of 4-chloro-2-methylphenol and 2-methoxyphenol. This reaction is catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The reaction is typically conducted at room temperature and the product is purified by recrystallization.
Aplicaciones Científicas De Investigación
4-(4-Chloro-2-methylphenyl)-2-methoxyphenol, 95% is widely used in scientific research applications due to its unique properties. It is a versatile compound that can be used in a variety of applications including drug synthesis, analytical chemistry, and biochemistry. It has been used in studies of drug metabolism, enzyme inhibition, and receptor binding. It has also been used in studies of the structure and function of proteins and nucleic acids.
Propiedades
IUPAC Name |
4-(4-chloro-2-methylphenyl)-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO2/c1-9-7-11(15)4-5-12(9)10-3-6-13(16)14(8-10)17-2/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMSNVBCPEOGZRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C2=CC(=C(C=C2)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30685602 |
Source


|
| Record name | 4'-Chloro-3-methoxy-2'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chloro-2-methylphenyl)-2-methoxyphenol | |
CAS RN |
1261920-68-6 |
Source


|
| Record name | 4'-Chloro-3-methoxy-2'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














